N-Difluoroacetyl-D-Galactosamine
Description
Properties
Molecular Formula |
C8H13F2NO6 |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
2,2-difluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13F2NO6/c9-6(10)7(15)11-3-5(14)4(13)2(1-12)17-8(3)16/h2-6,8,12-14,16H,1H2,(H,11,15)/t2-,3-,4+,5-,8-/m1/s1 |
InChI Key |
QWUDJWPZSGMAGG-UXDJRKLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)F)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of N Difluoroacetyl D Galactosamine
Direct N-Difluoroacetylation Strategies for Aminosugars
The introduction of the N-difluoroacetyl group onto D-galactosamine is a primary step in the synthesis of more complex analogs. This can be achieved through direct acylation methods, which offer a straightforward route to the target compound.
Utilization of Difluoroacetic Anhydride in Aminosugar Functionalization
The direct N-acylation of aminosugars like D-galactosamine can be accomplished using difluoroacetic anhydride. This reagent provides an efficient method for introducing the difluoroacetyl moiety onto the amino group of the sugar. The reaction typically proceeds by dissolving the aminosugar in a suitable solvent, followed by the addition of difluoroacetic anhydride, often in the presence of a base to neutralize the difluoroacetic acid byproduct.
While specific literature detailing the direct N-difluoroacetylation of unprotected D-galactosamine is not abundant, the general principles of aminosugar acylation suggest a feasible reaction pathway. The primary amino group of D-galactosamine would act as a nucleophile, attacking one of the carbonyl carbons of the difluoroacetic anhydride. This is followed by the departure of a difluoroacetate (B1230586) anion, resulting in the desired N-difluoroacetylated product. The reaction conditions, such as solvent, temperature, and stoichiometry, would need to be optimized to ensure high yields and minimize side reactions, such as the acylation of the hydroxyl groups.
Multistep Synthesis of N-Difluoroacetyl-D-Galactosamine Analogs
To create more complex and functionally diverse analogs, multistep synthetic routes are often necessary. These approaches allow for the precise introduction of fluorine atoms at various positions on the sugar ring, leading to compounds with tailored properties.
Preparation of Multiply Fluorinated N-Acetyl-D-Glucosamine and D-Galactosamine Analogs
The synthesis of multiply fluorinated analogs of N-acetyl-D-glucosamine and D-galactosamine has been a significant focus of research. These efforts have led to a series of mono-, di-, and trifluorinated compounds. A common strategy involves the use of deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides as key intermediates. These precursors are prepared from deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose derivatives through a ring-opening reaction with phenyl trimethylsilyl (B98337) sulfide. The introduction of fluorine at specific positions, along with the installation of an azide (B81097) group at the C2 position, is a challenging but crucial step that can be achieved through nucleophilic fluorination and azidolysis of dianhydro derivatives.
| Compound Type | Synthetic Precursor | Key Reactions |
| Monofluorinated N-acetyl-D-galactosamine analogs | Deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose | Ring-opening, Nucleophilic deoxyfluorination, Azide to acetamide (B32628) conversion |
| Difluorinated N-acetyl-D-galactosamine analogs | Multiply deoxyfluorinated glucosazide/galactosazide thioglycosides | Ring-opening, Multiple nucleophilic deoxyfluorinations, Hydrolysis, Azide to acetamide conversion |
| Trifluorinated N-acetyl-D-galactosamine analogs | Multiply deoxyfluorinated glucosazide/galactosazide thioglycosides | Ring-opening, Multiple nucleophilic deoxyfluorinations, Hydrolysis, Azide to acetamide conversion |
Nucleophilic Deoxyfluorination for Positional Fluorine Introduction (e.g., C4, C6)
A key reaction in the synthesis of fluorinated sugar analogs is nucleophilic deoxyfluorination, which allows for the replacement of a hydroxyl group with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. For instance, the primary hydroxyl group at the C6 position of N-acetyl-D-galactosamine derivatives can be fluorinated using DAST. nih.gov This reaction has been shown to be significantly improved by microwave irradiation, particularly in the GalNAc series. nih.gov
The introduction of fluorine at secondary positions, such as C4, is also achievable. Treatment of a diol with DAST can result in the deoxyfluorination of both hydroxyl groups. rsc.org For example, deoxyfluorination of a C4 hydroxyl group with DAST typically proceeds with an inversion of configuration. rsc.org This stereochemical control is critical for obtaining the desired galacto-configured products. The subsequent hydrolysis of thioglycosides and conversion of the azide group to an acetamide completes the synthesis of the target multiply fluorinated N-acetyl-D-galactosamine analogs. nih.govrsc.org
Chemoenzymatic Synthesis Approaches for this compound Conjugates
Chemoenzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex glycoconjugates. These approaches are particularly valuable for the synthesis of this compound conjugates, which can be used to study protein-carbohydrate interactions and for targeted drug delivery.
Precursor Synthesis: Azido-Modified this compound Derivatives
A powerful strategy in chemoenzymatic synthesis involves the use of azido-modified sugar precursors. The azide group serves as a versatile chemical handle that can be selectively modified through bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
The synthesis of azido-modified this compound derivatives would begin with the chemical synthesis of an azido-containing D-galactosamine analog. This can be achieved by introducing an azide group at a specific position on the sugar ring, often at the anomeric carbon or other positions like C6. Subsequently, the amino group at C2 would be functionalized with a difluoroacetyl group using a suitable reagent like difluoroacetic anhydride. The resulting azido-modified this compound can then be used as a substrate for glycosyltransferases. These enzymes can transfer the modified sugar to an acceptor molecule, such as a peptide or a lipid, to form a glycoconjugate. The azide group on the synthesized conjugate can then be used for further modifications, such as attaching fluorescent probes, affinity tags, or drug molecules. While direct chemoenzymatic synthesis of this compound conjugates has not been extensively reported, the synthesis of other azido-modified sugar conjugates provides a strong proof of principle for this approach.
Enzymatic Incorporation via Engineered Glycosyltransferases (e.g., GalT(Y289L) Mutant)
The enzymatic incorporation of modified sugars into glycoconjugates offers a high degree of specificity and efficiency. A notable advancement in this area is the use of engineered glycosyltransferases, such as the Y289L mutant of bovine β4-galactosyltransferase-1 (β4Gal-T1). nih.govnih.gov
Normally, β4Gal-T1 transfers galactose (Gal) to N-acetylglucosamine (GlcNAc) residues. However, a single amino acid mutation, replacing tyrosine at position 289 with leucine (B10760876) (Y289L), alters the enzyme's donor specificity, enabling it to transfer N-acetylgalactosamine (GalNAc) and its analogs instead. nih.govnih.gov This engineered enzyme, Y289L-β4Gal-T1, has been instrumental in chemoenzymatic methods for labeling and identifying proteins with O-GlcNAc modifications. nih.govnih.gov
Further engineering, combining the Y289L mutation with a second mutation, M344H, has created a double mutant, Y289L-M344H-β4Gal-T1. This variant exhibits a crucial change in its metal ion dependency, favoring Mg2+ over the Mn2+ required by the single mutant. nih.gov This is particularly advantageous for live-cell applications, as high concentrations of Mn2+ can be cytotoxic. nih.gov The double mutant enzyme can effectively transfer GalNAc and its analogs to GlcNAc residues on the surface of living cells in the presence of Mg2+. nih.govnih.gov
Table 1: Engineered Glycosyltransferases for Modified GalNAc Transfer
| Enzyme | Mutation(s) | Donor Specificity | Metal Cofactor | Key Application |
|---|---|---|---|---|
| Wild-type β4Gal-T1 | None | Galactose (Gal) | Mn2+ | Natural galactosylation |
| Y289L-β4Gal-T1 | Y289L | N-acetylgalactosamine (GalNAc) & analogs | Mn2+ | In vitro detection of O-GlcNAc |
Formation of UDP-N-Difluoroacetyl-D-Galactosamine Monophosphates
The biosynthesis of nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc), is a fundamental process in all organisms. In bacteria, this pathway involves the bifunctional enzyme GlmU, which possesses both acetyltransferase and uridyltransferase activities. nih.gov The formation of UDP-N-Difluoroacetyl-D-Galactosamine monophosphates would conceptually follow a similar enzymatic logic, requiring a kinase to phosphorylate the sugar, followed by a pyrophosphorylase to couple it with UTP.
The synthesis of related fluorinated UDP-sugars has been achieved chemically. For instance, the synthesis of UDP-5-fluoro-galactopyranose (UDP-5F-Galp) has been reported. nih.gov This process involved several chemical steps, including the introduction of the fluorine atom and subsequent coupling with uridine (B1682114) 5'-monophosphate (UMP). nih.gov The enzymatic activity towards fluorinated sugars is often lower than towards their natural counterparts, but in many cases, enzymes retain significant activity that can be optimized. rsc.org
Derivatization for Specialized Research Applications
The unique properties of this compound make it a valuable building block for creating specialized molecular tools for various research applications.
Conjugation Chemistry for Nucleic Acid Delivery (e.g., Antisense Oligonucleotides)
A significant application of N-acetylgalactosamine (GalNAc) and its derivatives is in the targeted delivery of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs, to hepatocytes in the liver. glenresearch.comnih.gov This is achieved by exploiting the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells and efficiently internalizes ligands containing GalNAc. glenresearch.comnih.gov
The conjugation of GalNAc moieties to oligonucleotides enhances their cellular uptake. nih.gov Triantennary GalNAc clusters have proven to be particularly effective, leading to potent and durable gene silencing in the liver. glenresearch.comresearchgate.net These conjugates can be synthesized using either solid-phase or solution-phase chemistry. nih.gov The solid-phase approach often utilizes a phosphoramidite (B1245037) of the protected GalNAc ligand, allowing for direct incorporation during automated oligonucleotide synthesis. researchgate.netnih.gov The solution-phase method typically involves coupling a reactive GalNAc derivative to an amino-modified oligonucleotide. nih.gov While the solution-phase approach can be higher yielding, the solid-phase method is often more expedient. nih.gov
Table 2: Comparison of GalNAc-Oligonucleotide Conjugation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase | Uses a GalNAc phosphoramidite for direct incorporation during synthesis. researchgate.netnih.gov | More expedient. nih.gov | Lower yield and purity. nih.gov |
Functionalization for Glycopeptide Synthesis and Antigen Development
The synthesis of glycopeptides containing fluorinated amino sugars is crucial for developing novel antigens and probes to study the immune system and disease processes. nih.gov For example, a glycopeptide from the MUC2 mucin, when glycosylated with N-acetyl-D-galactosamine, was used to generate specific antibodies. nih.gov This approach allows for the development of antibodies that can distinguish between different glycoforms of a protein. nih.gov
The synthesis of such glycopeptides often involves the in vitro glycosylation of a peptide template using glycosyltransferases. nih.gov The resulting glycopeptides can then be used as immunogens to elicit an antibody response. nih.gov The incorporation of this compound in place of its natural counterpart could lead to the development of unique antigens with altered immunogenic properties.
Synthesis of Glycosidic Linkages with Fluorinated Galactosamine for Enzyme Substrates
The synthesis of glycosidic linkages involving fluorinated sugars is essential for creating specific enzyme substrates and inhibitors. rsc.orgresearchgate.net The presence of fluorine can significantly alter the electronic properties of the sugar, influencing its interaction with the enzyme's active site. nih.gov
Synthetic routes to create mono-, di-, and trifluorinated N-acetyl-ᴅ-glucosamine and ᴅ-galactosamine analogs have been developed. beilstein-journals.org These methods often rely on key intermediates such as multiply fluorinated glucosazide and galactosazide thioglycosides. beilstein-journals.orgresearchgate.net These thioglycosides can be converted to more reactive glycosyl donors, such as glycosyl fluorides, which are then used in glycosylation reactions to form the desired glycosidic linkages. researchgate.net The development of these synthetic strategies provides access to a range of fluorinated monosaccharides that are valuable for studying carbohydrate-processing enzymes. nih.govbeilstein-journals.org
Biochemical Pathways and Enzymatic Interactions of N Difluoroacetyl D Galactosamine
Metabolism and Interconversion of N-Acetyl-D-Galactosamine and Related Derivatives
N-Acetyl-D-galactosamine (GalNAc) is an essential amino sugar involved in various biological processes, including the formation of glycoproteins and glycolipids. sigmaaldrich.com Its metabolism is intricately linked to the broader pathways of galactose metabolism.
The metabolism of D-galactosamine and its N-acetylated form is closely tied to the galactose metabolic pathway. nih.govnih.gov In the liver, D-galactosamine is primarily utilized through this pathway, leading to the formation of several phosphorylated and nucleotide-activated derivatives. nih.govnih.gov One of the initial steps involves the phosphorylation of N-acetyl-D-galactosamine to N-acetyl-D-galactosamine-6-phosphate by an N-acetylgalactosamine-specific phosphotransferase system (PTS). umaryland.edu This conversion is a key entry point into the metabolic cascade.
Once phosphorylated, these sugar derivatives can be further metabolized. For instance, studies in rat liver have shown that D-galactosamine can be converted to galactosamine-1-phosphate, which is then transformed into UDP-galactosamine. wikipedia.org This process can lead to an accumulation of UDP-galactosamine and a depletion of uridine (B1682114) triphosphate (UTP), which can disrupt hepatocyte metabolism. wikipedia.org The metabolic pathway also includes the formation of UDP-N-acetylgalactosamine from N-acetylgalactosamine-1-phosphate and UTP. nih.govnih.gov
The interconversion of these derivatives highlights the dynamic nature of aminosugar metabolism. The products of these pathways, such as UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, are crucial donors for glycosylation reactions. nih.govnih.gov
N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) is a key enzyme in amino sugar metabolism. wikipedia.org It catalyzes the hydrolysis of the N-acetyl group from N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) to produce glucosamine-6-phosphate and acetate. uniprot.org This reaction is a committed step in the biosynthesis of amino-sugar-nucleotides. nih.gov
While its primary substrate is GlcNAc-6-P, NagA from Escherichia coli has been shown to hydrolyze other substrate analogs in vitro. uniprot.org These include N-acetyl-D-galactosamine-6-phosphate, demonstrating the enzyme's capacity to act on galactosamine derivatives. uniprot.org This cross-reactivity suggests a potential role for NagA in the metabolism of N-acetyl-D-galactosamine derivatives. The enzyme from Bacillus subtilis also catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P. nih.gov In some bacteria, NagA is essential for the assimilation of N-acetylglucosamine as a carbon source. nih.govplos.org
The activity of NagA is crucial for recycling peptidoglycan components and for feeding intermediates into glycolysis. wikipedia.org The deacetylation of GlcNAc-6-P is a prerequisite for its conversion to other essential metabolites in many bacteria, as they lack the enzyme to directly convert N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. nih.gov
Substrate Specificity and Recognition by Glycosyltransferases
Glycosyltransferases are a large family of enzymes responsible for the synthesis of oligosaccharides and glycoconjugates. oup.com They exhibit a high degree of specificity for both their donor and acceptor substrates, which is fundamental to the precise assembly of complex glycan structures. oup.comnih.gov
The acceptor specificity of glycosyltransferases is a critical determinant of the final glycan structure. nih.gov For many galactosyltransferases, the nature of the N-acyl group on the acceptor substrate, such as glucosamine (B1671600) or galactosamine, can significantly influence the efficiency of the transfer reaction. researchgate.net
For example, bovine β1,4-galactosyltransferase T1 can utilize a range of N-acyl glucosamine analogs as acceptor substrates. researchgate.net Studies have shown that replacement of the N-acetyl group with other N-acyl groups can modulate the substrate activity. researchgate.net Interestingly, while an N-acyl group at the C2 position appears to be important for substrate binding, certain bulky substitutions can hinder activity due to steric effects. researchgate.net
The specificity of these enzymes is not absolute, and some glycosyltransferases can act on more than one acceptor to create the same linkage. nih.gov The underlying polypeptide chain of a glycoprotein (B1211001) can also influence the specificity of the glycosylation reaction. nih.govnih.gov
The introduction of fluorine atoms into sugar molecules can significantly impact their biological activity and enzymatic processing. nih.govencyclopedia.pub Fluorinated sugar analogs have been developed as inhibitors of glycosyltransferases and glycosidases. nih.gov The electron-withdrawing nature of fluorine can destabilize the transition state of the enzymatic reaction, leading to a reduction in the rate of transfer. nih.gov
For instance, a fluorinated sialic acid analog has been shown to act as a transition-state inhibitor for sialyltransferase, effectively slowing down the enzymatic rate. nih.gov The accumulation of certain fluorinated nucleotide sugars can inhibit the activity of their corresponding glycosyltransferases and even shut down the biosynthesis of the natural donor substrate. nih.gov
Conversely, some studies have investigated the use of fluorinated analogs to potentially enhance enzymatic reactions, although the more common application is in inhibition. The precise effect of fluorination depends on the position of the fluorine atom and the specific enzyme . The development of synthetic routes to create fluorinated amino sugars is an active area of research, with the aim of producing novel glycomimetics with tailored biological properties. researchgate.net
Intracellular Transport Mechanisms of Aminosugars
The movement of sugars and amino acids across cellular and subcellular membranes is a fundamental process mediated by specific transport proteins. nih.govulisboa.pt This transport is essential for cellular homeostasis, signaling, and metabolism. wikipedia.org
In eukaryotic cells, the transport of substances within the cell, known as intracellular transport, is a highly organized process that often involves vesicles and motor proteins moving along the cytoskeleton. wikipedia.org For the initial uptake of sugars and amino acids from the extracellular environment, and their movement between organelles, various transporter families are utilized. ulisboa.pt
The transport of sugars can occur through facilitated diffusion, where transporters move substrates down their concentration gradient, or through active transport, which requires energy to move substrates against their gradient. ulisboa.pt Active transport systems are often coupled to ion gradients, such as proton or sodium gradients. ulisboa.pt
Specific transporters for different types of sugars and amino acids have been identified. nih.gov For example, the SWEET family of sugar uniporters and the UmamiT family of amino acid transporters play crucial roles in the efflux of these molecules from cells, which is important for processes like phloem loading in plants. nih.gov While the specific transporters for N-Difluoroacetyl-D-Galactosamine are not explicitly detailed in the provided context, the general mechanisms of aminosugar transport would likely involve protein carriers embedded in the cell membrane that recognize specific structural features of the sugar molecule. The transport process is expected to be selective, discriminating between different stereoisomers and derivatives. nih.gov
Specific Lysosomal Transport Systems for N-Acetyl-D-Galactosamine
Lysosomes are cellular organelles responsible for the degradation of macromolecules. The breakdown products of these complex molecules are then transported out of the lysosome to be reused by the cell. For N-acetyl-D-galactosamine (GalNAc) and the structurally similar N-acetyl-D-glucosamine (GlcNAc), a specific transport system exists within the lysosomal membrane. Research on rat liver lysosomes has demonstrated that the uptake of GalNAc and GlcNAc is a competitive process, indicating that they share the same transporter. This transport system is highly specific, as the uptake is not significantly affected by other sugars such as D-glucose, D-glucosamine, or L-fucose.
A critical finding is the importance of the acetyl group for recognition by this lysosomal carrier. Studies have shown that modifications to this group can impact transport. Therefore, it is highly probable that this compound would also be a substrate for this transporter. The introduction of two fluorine atoms in place of two hydrogen atoms on the acetyl group would increase its electrophilicity, which could potentially alter the binding affinity and transport kinetics compared to the native GalNAc. Further empirical studies are necessary to quantify this effect.
Inhibition studies have revealed that cytochalasin B, a known inhibitor of glucose transporters, also significantly inhibits the uptake of GalNAc and GlcNAc into lysosomes. This suggests that the lysosomal transporter for these N-acetylated sugars may share structural or functional similarities with other sugar transporters.
| Compound | Transport System | Key Characteristics | Inhibitors |
| N-Acetyl-D-Galactosamine | Specific lysosomal transporter (shared with GlcNAc) | Competitive uptake with GlcNAc, acetyl group crucial for recognition | Cytochalasin B |
| This compound | Putative substrate for the same lysosomal transporter | Altered binding affinity and transport kinetics due to the difluoroacetyl group (hypothesized) | Likely inhibited by Cytochalasin B |
Role in Lysosomal Degradation Products of Glycoproteins and Glycosaminoglycans
Glycoproteins and glycosaminoglycans (GAGs) are complex biomolecules that are degraded within lysosomes into their constituent components, including amino acids, and sugars like N-acetyl-D-galactosamine. GalNAc is a common monosaccharide unit found in both O-linked and N-linked glycans of glycoproteins, as well as in GAGs such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate.
During the sequential degradation of these macromolecules by various lysosomal hydrolases, GalNAc residues are cleaved off and need to be transported out of the lysosome for cellular reuse. The specific lysosomal transporter discussed in the previous section is responsible for this efflux.
Given its structural similarity, this compound, if incorporated into glycoproteins or GAGs through metabolic engineering, would also be a product of their lysosomal degradation. Consequently, its efficient removal from the lysosome would depend on its recognition and transport by the same N-acetylhexosamine transporter. Any significant impairment in its transport could potentially lead to its accumulation within the lysosome, a hallmark of lysosomal storage disorders. However, whether this compound can be efficiently incorporated into these complex carbohydrates and subsequently recognized by the degradative enzymes remains an area for further investigation.
Interactions with Glycoside Hydrolases
Glycoside hydrolases are a large and diverse family of enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in the breakdown of carbohydrates. The interaction of this compound with these enzymes, particularly those that process GalNAc, is of significant interest.
Substrate Recognition by β-N-Acetylhexosaminidases in Mucin Degradation
Mucins are heavily glycosylated proteins that form the protective mucus layers in the body. Their degradation is a key process, particularly in the gut, mediated by the enzymatic machinery of the gut microbiota. A critical class of enzymes involved in this process is the β-N-acetylhexosaminidases (EC 3.2.1.52). nih.gov These enzymes are exoglycosidases that cleave terminal, non-reducing N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues from oligosaccharides. neb.com
β-N-acetylhexosaminidases belong to several glycoside hydrolase (GH) families, with GH20 being a major one. mdpi.com Members of the GH20 family typically recognize both GlcNAc and GalNAc residues. nih.gov The catalytic mechanism of these enzymes often involves substrate-assisted catalysis, where the 2-acetamido group of the substrate plays a crucial role in the enzymatic reaction. mdpi.com
Given this mechanism, the modification of the N-acetyl group in this compound is expected to have a profound impact on its recognition and cleavage by β-N-acetylhexosaminidases. The highly electronegative fluorine atoms would alter the electronic properties of the acetamido group, potentially affecting its ability to participate in the catalytic process. This could lead to this compound acting as a poor substrate or even an inhibitor of these enzymes. For instance, studies on β-N-acetylhexosaminidases from the gut bacterium Akkermansia muciniphila, which is specialized in mucin degradation, have detailed the structural basis of substrate recognition, highlighting the importance of the acetyl group. nih.govnih.gov Any alteration to this group would likely perturb the precise interactions required for efficient catalysis.
| Enzyme | GH Family | Substrate(s) | Role in Mucin Degradation | Putative Interaction with this compound |
| β-N-Acetylhexosaminidase | GH20, GH84 | Terminal β-linked GlcNAc and GalNAc | Cleavage of terminal N-acetylhexosamines from mucin O-glycans | Potentially a poor substrate or inhibitor due to the modified acetyl group |
Cellular and Molecular Biological Roles in Research Models
Modulation of Protein-Carbohydrate Recognition and Binding Affinity
The introduction of fluorine into the N-acetyl group of D-galactosamine creates a molecule with altered electronic and steric properties, which in turn influences how it is recognized by carbohydrate-binding proteins, also known as lectins.
Impact of Fluorination on Glycostructure Protein Affinity and Specificity
Fluorination of carbohydrates can enhance their binding affinity for target proteins. nih.gov The high electronegativity of fluorine can alter the charge distribution within the molecule, and its substitution for a hydroxyl group can reduce the desolvation penalty upon binding, as the C-F bond is more hydrophobic than a C-OH group. nih.gov This can lead to enhanced biomolecular recognition. nih.gov
Studies using fluorinated monosaccharides have demonstrated that these modifications can be used to map the essential hydroxyl groups required for interaction with various carbohydrate receptors. acs.org For instance, 19F NMR spectroscopy has been employed to screen libraries of fluorinated monosaccharides against lectins, allowing for the simultaneous determination of selectivity and identification of key binding determinants. acs.org
Manipulation of Carbohydrate-Binding Protein Interactions
The targeted modification of carbohydrates, such as the synthesis of N-Difluoroacetyl-D-Galactosamine, provides a powerful method for manipulating interactions with carbohydrate-binding proteins. nih.gov These interactions are often characterized by relatively weak affinities, with dissociation constants for most lectin-monosaccharide interactions falling in the millimolar (mM) range. nih.gov By altering the structure of the carbohydrate ligand, it is possible to enhance these binding affinities. nih.gov
The introduction of fluorine can influence the conformational preferences of the sugar ring, which can in turn affect how the ligand fits into the protein's binding site. nih.gov Furthermore, the altered electronic properties of the fluorinated sugar can influence non-covalent interactions, such as CH−π stacking with aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) that are often found in carbohydrate-binding sites. nih.govacs.org These interactions are sensitive to the electronic properties of both the carbohydrate and the aromatic partner. acs.org
The ability to fine-tune these interactions through fluorination has significant implications for the design of glycomimetic drugs and probes to study biological processes involving protein-carbohydrate recognition. acs.orgnih.gov
Receptor-Ligand Binding Dynamics and Structural Requirements
A key area of research involving this compound and related compounds is their interaction with the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of liver cells (hepatocytes). nih.govwikipedia.org
Interaction with Hepatic Asialoglycoprotein Receptors (Gal/GalNAc Receptors)
The ASGPR plays a crucial role in clearing glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues from the bloodstream. nih.govwikipedia.org This receptor exhibits a high affinity for these sugars, making it an attractive target for the liver-specific delivery of therapeutics. nih.govtaylorandfrancis.com The binding is mediated by the carbohydrate recognition domains (CRDs) of the receptor, which interact with the sugar ligands in a calcium-dependent manner. wikipedia.org
The affinity of ligands for the ASGPR is influenced by the identity of the terminal sugar, with N-acetylgalactosamine generally showing a higher affinity than galactose. wikipedia.org This has led to the development of various GalNAc-based ligands for liver targeting.
Influence of N-Substituent and Hydroxyl Groups on Receptor Binding
The nature of the N-substituent on the galactosamine sugar is a critical determinant of binding affinity to the ASGPR. nih.govfigshare.com Modifications to the N-acetyl group can modulate the electronic and steric properties of the ligand, thereby influencing its interaction with the receptor's binding pocket. nih.govfigshare.comx-mol.com The hydroxyl groups of the galactose ring are also essential for binding, forming hydrogen bonds with the CRD of the ASGPR. wikipedia.org The precise positioning of these hydroxyl groups is crucial for high-affinity recognition.
The strategic modification of these functional groups, as seen in this compound, allows for a detailed investigation of the structure-activity relationship of ASGPR ligands. By systematically altering the N-substituent and observing the effects on binding, researchers can gain insights into the specific molecular interactions that govern receptor recognition and affinity.
Spatial and Conformational Determinants of Multivalent Ligand Binding to Receptors
The spatial arrangement and accessibility of the sugar units in a multivalent ligand are critical for effective receptor binding and subsequent endocytosis. researchgate.net Studies have shown that the length and flexibility of the spacer connecting the sugar moieties can have a more significant impact on uptake efficiency than simply increasing the number of sugar units. researchgate.net For effective receptor-mediated endocytosis, the sugar head groups must be oriented correctly to fit into the receptor's binding sites. researchgate.net The design of multivalent ligands with optimized spatial and conformational features is a key strategy for developing highly efficient liver-targeting agents. researchgate.net
Mechanistic Studies in Cellular Models
Elucidating Mechanisms of Liver Injury in Research Models Induced by Galactosamine
The administration of D-galactosamine is a well-established method for inducing liver injury in animal research models, which shares histopathological similarities with certain human liver diseases. The underlying mechanisms of this hepatotoxicity are complex and have been the subject of extensive investigation.
A primary mechanism of galactosamine-induced hepatocyte injury is the depletion of the intracellular pool of uridine (B1682114) triphosphate (UTP). Following its uptake into hepatocytes, D-galactosamine is phosphorylated to galactosamine-1-phosphate. This product then reacts with UTP to form UDP-galactosamine, a reaction catalyzed by UDP-glucose pyrophosphorylase. The subsequent N-acetylation of UDP-galactosamine to UDP-N-acetylgalactosamine further consumes acetyl-CoA.
This "trapping" of uridine in the form of UDP-amino sugars leads to a significant and rapid decrease in the available UTP pool within the hepatocyte. Since UTP is a crucial precursor for the synthesis of RNA and other essential uridine-containing biomolecules, its depletion has profound consequences on cellular function, ultimately leading to impaired protein synthesis, disruption of cellular membranes, and hepatocyte death.
Table 1: Impact of D-Galactosamine on Hepatic Uridine Nucleotide Levels in a Research Model
| Nucleotide | Control | D-Galactosamine Treated | Percentage Change |
| UTP | 100% | ~15% | -85% |
| UDP | 100% | ~50% | -50% |
| UMP | 100% | ~200% | +100% |
| UDP-glucose | 100% | ~20% | -80% |
| UDP-galactose | 100% | ~25% | -75% |
| UDP-N-acetylglucosamine | 100% | ~150% | +50% |
| UDP-N-acetylgalactosamine | 100% | ~300% | +200% |
Note: This table presents generalized data from research models to illustrate the relative changes in uridine nucleotide pools following D-galactosamine administration. Actual values can vary depending on the specific experimental conditions.
The depletion of UTP by galactosamine directly impacts glycogen (B147801) synthesis. Glycogen, the primary storage form of glucose in the liver, is synthesized from UDP-glucose. The enzyme glycogen synthase utilizes UDP-glucose as a substrate to elongate glycogen chains.
The trapping of uridine by galactosamine leads to a significant reduction in the availability of UDP-glucose, a direct precursor for glycogen synthesis. This substrate limitation effectively inhibits glycogen synthase activity and halts the production of new glycogen. The consequences of this inhibition are a reduction in the liver's capacity to store glucose, which can contribute to metabolic dysregulation observed in galactosamine-induced liver injury models. While direct studies on this compound are limited, the fundamental mechanism of UTP depletion is expected to similarly impact glycogen synthesis.
Contributions to Glycan Chain Extension and Cell Surface Functional Alterations
The cell surface is decorated with a dense layer of complex carbohydrates known as the glycocalyx. These glycans play critical roles in cell-cell recognition, signaling, and adhesion. The ability to modify these structures provides a powerful tool for studying their functions.
The introduction of the N-difluoroacetyl group on D-galactosamine allows for its potential use in metabolic glycoengineering. In this approach, cells are supplied with a chemically modified sugar that is taken up and incorporated into cellular glycans through the cell's own biosynthetic pathways. The fluorine atoms on the N-acetyl group can serve as a unique probe for detection or can alter the biochemical properties of the resulting glycans.
When this compound is introduced to cells, it can be metabolized and converted into the corresponding UDP-sugar donor, UDP-N-Difluoroacetyl-D-Galactosamine. This modified sugar can then be used by glycosyltransferases to be incorporated into growing glycan chains on glycoproteins and glycolipids. The presence of the difluoroacetyl group can lead to altered conformations of the glycan chains, potentially affecting their interactions with glycan-binding proteins (lectins) and modifying cell surface properties.
Table 2: Potential Effects of this compound on Cell Surface Glycans
| Feature | Standard Glycan | N-Difluoroacetyl Modified Glycan | Potential Functional Consequence |
| N-Acetyl Group | -COCH3 | -COCHF2 | Altered hydrogen bonding capacity |
| Glycan Conformation | Native structure | Potentially altered 3D structure | Modified lectin binding and cell adhesion |
| Enzyme Recognition | Recognized by specific glycosidases | May exhibit resistance to certain glycosidases | Increased stability of the modified glycan |
| Immunogenicity | Generally non-immunogenic | Potentially immunogenic | Elicitation of an immune response |
Note: This table is a conceptual representation of the potential effects of incorporating this compound into cell surface glycans based on principles of metabolic glycoengineering.
The ability to introduce a subtly modified yet functionally distinct monosaccharide like this compound into the cellular glycome opens up new avenues for research into the roles of specific glycan structures in health and disease.
Advanced Applications in Glycobiology Research and Chemical Biology Probes
Development of Chemical Probes for Glycoprotein (B1211001) and Glycolipid Studies
The study of glycoproteins and glycolipids, crucial molecules in numerous biological processes, is often hampered by their complexity. F2-GalNAc offers a solution as a chemical probe, allowing for more precise investigation of these essential macromolecules.
Design and Application of Fluorinated Glycomimetics to Probe Protein-Carbohydrate Recognition
Fluorinated glycomimetics, synthetic carbohydrate analogues containing fluorine, are invaluable tools for probing protein-carbohydrate interactions. researchgate.net The introduction of fluorine into a carbohydrate scaffold, such as in F2-GalNAc, can significantly alter its properties. Fluorine's high electronegativity can influence the electron density of neighboring groups, affecting pKa and molecular conformation. researchgate.net This modification can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. researchgate.netencyclopedia.pub
The substitution of hydroxyl groups with fluorine can also reduce the polarity of the sugar molecule, a property termed "polar hydrophobicity," which can lead to longer residence times at the binding site and stronger interactions. nih.gov These characteristics make fluorinated glycomimetics like F2-GalNAc excellent probes for dissecting the intricacies of protein-carbohydrate recognition, a fundamental process in cell signaling, immune response, and pathogenesis. researchgate.netnih.gov The use of such probes helps in understanding the contribution of individual hydroxyl groups to binding and can aid in the design of mechanism-based enzyme inhibitors. researchgate.net
Furthermore, the unique nuclear magnetic resonance (NMR) properties of the 19F nucleus provide a sensitive handle for studying these interactions at a molecular level. researchgate.netencyclopedia.pub This has led to the development of sophisticated NMR-based assays for quantifying ligand-receptor binding.
Functional Ligands and Antigens for Immunological Research
The immune system relies heavily on the recognition of specific carbohydrate structures. F2-GalNAc can be used to synthesize functional ligands and antigens that mimic naturally occurring carbohydrate epitopes, thereby facilitating immunological research.
Design and Synthesis of Unnatural Tn Antigens for Glycopeptide Studies
The Tn antigen, characterized by a single N-acetyl-D-galactosamine (GalNAc) linked to a serine or threonine residue on a protein, is a tumor-associated carbohydrate antigen found on the surface of many cancer cells. researchgate.netnih.gov Its expression is rare in healthy tissues, making it a promising target for cancer diagnostics and therapeutics. researchgate.netnih.gov
The synthesis of unnatural Tn antigens, incorporating modifications like the difluoroacetyl group of F2-GalNAc, provides researchers with valuable tools to study the immune response to this cancer marker. These synthetic glycopeptides can be used to investigate the binding specificity of anti-Tn antibodies and lectins. researchgate.net For instance, studies have shown that the recognition of the Tn antigen by some antibodies is dependent not only on the sugar itself but also on the surrounding peptide sequence and the clustering of multiple Tn residues. researchgate.net By systematically varying the structure of the synthetic Tn antigen, including the N-acyl group, researchers can gain a deeper understanding of the molecular requirements for immune recognition. This knowledge is crucial for the development of more effective Tn-based cancer vaccines and immunotherapies.
Quantitative Methodologies for Molecular Interaction Analysis
A quantitative understanding of molecular interactions is fundamental to drug discovery and chemical biology. The unique properties of fluorine in F2-GalNAc have enabled the development of powerful analytical techniques for this purpose.
Application of 19F-T2 CPMG Filtered Competitive NMR Displacement Assays for Ligand-Receptor Quantification
One of the most significant applications of fluorinated molecules like F2-GalNAc is in 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Because fluorine is absent in most biological systems, the 19F NMR signal provides a clean and sensitive window to observe ligand binding without interference from the complex background of the biological matrix. nih.gov
A particularly powerful technique is the 19F-T2 Carr-Purcell-Meiboom-Gill (CPMG) filtered competitive NMR displacement assay. nih.gov This method is used to quantify the binding affinity of a non-fluorinated ligand to a protein receptor. The assay relies on a "spy" molecule, a fluorinated ligand with a known, typically weak, binding affinity for the receptor. nih.gov When the fluorinated spy molecule binds to the protein, its T2 relaxation time decreases, leading to a significant drop in its 19F NMR signal when a T2 filter is applied. nih.govichorlifesciences.com
When a non-fluorinated competitor ligand is introduced, it displaces the fluorinated spy molecule from the receptor's binding site. This displacement leads to an increase in the spy molecule's T2 relaxation time and a corresponding recovery of its 19F NMR signal. nih.gov By titrating the competitor ligand and monitoring the change in the 19F signal of the spy molecule, the binding affinity (Ki) of the competitor can be accurately determined. nih.gov This technique is particularly well-suited for fragment-based drug discovery, where the detection of weak binding interactions is crucial. nih.gov
Table 1: Key Features of 19F-T2 CPMG Filtered Competitive NMR Displacement Assays
| Feature | Description | Reference |
| Principle | Displacement of a fluorinated "spy" molecule from a receptor by a competitive ligand, monitored by changes in the spy's 19F NMR signal. | nih.gov |
| Signal Detection | Utilizes a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter signals based on T2 relaxation times. | nih.govichorlifesciences.com |
| Sensitivity | High sensitivity due to the absence of background 19F signals in biological systems. | nih.gov |
| Application | Widely used in fragment-based drug discovery for identifying and quantifying weak binding interactions. | nih.gov |
| Quantitative Analysis | Allows for the determination of the inhibition dissociation constant (Ki) of the competitor ligand. | nih.gov |
Targeted Delivery Systems in Preclinical Research
The specific recognition of carbohydrates by receptors on the surface of cells provides an attractive mechanism for targeted drug delivery. N-acetyl-D-galactosamine (GalNAc) has been successfully utilized to target therapeutics to hepatocytes in the liver, which express the asialoglycoprotein receptor (ASGPR) that binds GalNAc with high affinity. rsc.orgnih.gov
In preclinical research, the development of targeted delivery systems is a major focus. mdpi.compreprints.org Nanoparticles and other drug carriers can be functionalized with ligands that bind to specific cell surface receptors, thereby concentrating the therapeutic agent at the desired site of action and reducing off-target effects. mdpi.comnih.gov While the direct application of N-Difluoroacetyl-D-Galactosamine in targeted delivery systems is an area of ongoing research, the principles established with GalNAc provide a strong foundation. The introduction of fluorine could potentially modulate the binding affinity and selectivity for the ASGPR or other lectin receptors, offering a way to fine-tune the targeting properties of drug delivery vehicles. The enhanced metabolic stability conferred by the difluoroacetyl group could also be advantageous, ensuring that the targeting ligand remains intact until it reaches its destination. researchgate.netnih.gov Further studies are needed to explore the full potential of F2-GalNAc and other fluorinated carbohydrates in the design of next-generation targeted therapies.
N-Acetyl-D-Galactosamine Clusters as Ligands for Targeted Delivery of Oligonucleotides to Hepatocytes
A significant application of N-acetyl-D-galactosamine (GalNAc), a related compound, is in the targeted delivery of therapeutic oligonucleotides to liver cells (hepatocytes). nih.gov This is achieved by conjugating clusters of GalNAc to oligonucleotides. nih.gov The asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, specifically recognizes and binds to terminal galactose and GalNAc residues. ahajournals.orgnih.gov This high-affinity interaction facilitates the rapid endocytosis of the GalNAc-oligonucleotide conjugate, leading to its accumulation in the liver. ahajournals.orgresearchgate.net
This targeted delivery strategy has been a breakthrough for oligonucleotide-based therapies, significantly enhancing their potency and reducing off-target effects. nih.govacs.org Both antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) have been successfully delivered to hepatocytes using this method. acs.orgglenresearch.com
The conjugation of GalNAc clusters to oligonucleotides has demonstrated a dramatic improvement in their therapeutic activity in research settings. nih.gov Studies have shown that GalNAc-conjugated ASOs have a 6- to 10-fold increase in potency in mouse liver hepatocytes compared to their unconjugated counterparts. acs.org This enhanced potency is a direct result of increased cellular uptake mediated by the ASGPR. nih.govahajournals.org
The efficiency of uptake and subsequent gene silencing is influenced by the number and arrangement of the GalNAc units in the cluster. acs.orgglenresearch.com While triantennary GalNAc clusters have been widely used and show robust activity, research indicates that even mono- and di-GalNAc conjugates can significantly enhance potency. acs.org
Once internalized, the GalNAc-oligonucleotide conjugate is trafficked to endosomes. The oligonucleotide is then released into the cytoplasm where it can engage with its target messenger RNA (mRNA) to exert its gene-silencing effect. ahajournals.org The endosomal compartment can act as a slow-release reservoir for the therapeutic oligonucleotide, contributing to a sustained duration of action. ahajournals.org
The table below summarizes the comparative potency of unconjugated and GalNAc-conjugated ASOs in research settings.
| Compound | Target | In Vivo Potency (ED₅₀ in mg/kg) | Fold Improvement |
| Unconjugated ASO | Various | 120 - 210 | - |
| GalNAc-conjugated ASO | Various | 0.5 - 2 | 6 - 10 |
Data derived from research studies on N-Acetyl-D-galactosamine conjugated antisense oligonucleotides. acs.orgacs.org
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrate analogs like N-Difluoroacetyl-D-Galactosamine. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.
In the structural elucidation of this compound, ¹H NMR spectroscopy is utilized to identify the resonances of the protons within the molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of these signals are characteristic of the galactopyranose ring and the N-difluoroacetyl group. For comparison, the anomeric proton (H-1) of the parent compound, N-acetyl-D-galactosamine, typically appears as a doublet, with its chemical shift and coupling constant indicating the α or β configuration at the anomeric center. Similar patterns are expected for the difluoroacetyl derivative, with potential shifts induced by the electron-withdrawing nature of the fluorine atoms.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the difluoroacetyl group (CHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms. The chemical shifts of the pyranose ring carbons confirm the galacto- configuration.
2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the complete molecular structure. COSY experiments establish the connectivity between adjacent protons, allowing for the assignment of the entire spin system of the sugar ring. HSQC correlates each proton with its directly attached carbon, while HMBC reveals longer-range correlations between protons and carbons, which is particularly useful for connecting the N-difluoroacetyl group to the amino group at the C-2 position of the galactosamine ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Fluorinated Galactosamine Analog Note: This table presents hypothetical data based on known shifts for similar compounds to illustrate the expected spectral features.
| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 5.25 (d, J=3.5) | 92.5 |
| 2 | 4.20 (dd, J=10.5, 3.5) | 50.1 |
| 3 | 3.95 (dd, J=10.5, 3.0) | 68.2 |
| 4 | 4.10 (d, J=3.0) | 69.5 |
| 5 | 4.05 (m) | 71.8 |
| 6a | 3.80 (dd, J=11.5, 5.5) | 62.3 |
| 6b | 3.75 (dd, J=11.5, 6.0) | 62.3 |
| COCHF₂ | 6.10 (t, J=54.0) | 162.0 (t, J=25.0) |
| CHF₂ | - | 110.0 (t, J=240.0) |
Beyond structural elucidation, NMR is also a powerful technique for studying the interactions of this compound with biological macromolecules, such as proteins. Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments can identify binding epitopes and determine binding affinities, providing insights into how the difluoroacetyl modification influences molecular recognition.
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
For this compound (C₈H₁₃F₂NO₅), the expected exact mass can be calculated and compared with the experimentally determined value. The presence of the difluoroacetyl group will result in a characteristic molecular weight that is higher than that of the non-fluorinated parent compound, N-acetyl-D-galactosamine.
Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the analysis of fragmentation patterns. The fragmentation of protonated N-acetylhexosamines is well-studied and typically involves initial water loss followed by characteristic cleavages of the sugar ring and the N-acetyl group. For this compound, similar fragmentation pathways are expected, with the masses of the fragment ions shifted according to the presence of the difluoroacetyl moiety. The fragmentation pattern can provide confirmation of the connectivity of the molecule.
Table 2: Predicted Key Mass Spectrometry Data for this compound Note: This table presents predicted values.
| Parameter | Value |
| Molecular Formula | C₈H₁₃F₂NO₅ |
| Monoisotopic Mass | 241.0762 Da |
| [M+H]⁺ | 242.0840 Da |
| [M+Na]⁺ | 264.0659 Da |
| Key Fragment Ion (loss of H₂O from [M+H]⁺) | 224.0734 Da |
Chromatographic Techniques (e.g., Flash Chromatography) for Purification and Analytical Separation
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analytical assessment of its purity. Flash chromatography is a common preparative technique used to isolate the target compound from reaction mixtures and byproducts.
For the purification of carbohydrate derivatives, normal-phase chromatography on silica gel is often employed for protected intermediates, while reversed-phase chromatography (e.g., using a C18 stationary phase) is suitable for more polar, unprotected compounds like this compound. The choice of solvent system is critical for achieving good separation. In reversed-phase chromatography, gradients of water and acetonitrile or methanol are typically used.
Analytical separation and purity assessment are often performed using High-Performance Liquid Chromatography (HPLC). By employing a suitable column and detection method (e.g., refractive index detection, evaporative light scattering detection, or mass spectrometry), the purity of a sample of this compound can be accurately determined. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Utilization as Reference Standards for Analytical Method Development and Validation in Research
A well-characterized sample of this compound can serve as a reference standard for the development and validation of new analytical methods. In research settings, this is crucial for ensuring the accuracy and reliability of experimental results.
For instance, if a new HPLC method is being developed to quantify the uptake of this compound into cells, a pure reference standard is required to create a calibration curve and to determine the limit of detection and limit of quantification of the method. Similarly, in metabolomics studies, the availability of a reference standard allows for the confident identification of this compound in complex biological samples by comparing retention times and mass spectra.
The validation of an analytical method typically involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness, all of which rely on the availability of a high-purity reference standard. While commercial availability of this compound as a certified reference material may be limited, in-house synthesized and thoroughly characterized batches can fulfill this role in a research context.
Q & A
Basic Research Questions
Q. What are the key biochemical roles of N-acetyl-D-galactosamine derivatives, and how do fluorinated analogs like N-Difluoroacetyl-D-Galactosamine differ in function?
- Answer : N-Acetyl-D-galactosamine (GalNAc) derivatives are critical in glycobiology for studying glycosylation, lectin binding, and enzymatic activity. Fluorinated analogs, such as this compound, introduce fluorine atoms to modify electronic and steric properties, potentially altering substrate specificity for glycosyltransferases or lectin interactions. For example, fluorination can enhance metabolic stability by resisting enzymatic hydrolysis . Basic experimental approaches include:
- Lectin Binding Assays : Use fluorinated analogs to competitively inhibit lectin-glycan interactions (e.g., Dolichos biflorus agglutinin) and assess binding specificity via inhibition blotting .
- Enzymatic Substrate Profiling : Compare kinetic parameters (e.g., Km, Vmax) of fluorinated vs. non-fluorinated substrates using HPLC or mass spectrometry (MS) to detect reaction products .
Q. How can this compound be synthesized from D-galactosamine precursors?
- Answer : A common method involves selective fluorination of protected galactosamine intermediates. For example:
Protection : Protect the amine group of D-galactosamine with a trifluoroacetyl or benzyl group to prevent side reactions.
Fluorination : Use deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E to replace hydroxyl groups with fluorine at specific positions (e.g., C-3 or C-4).
Deprotection : Remove protecting groups under mild acidic or basic conditions. Yields and regioselectivity depend on reaction temperature and solvent polarity (e.g., CH2Cl2 at −40°C) .
- Validation : Confirm structure via <sup>19</sup>F NMR and high-resolution MS, and assess purity by reverse-phase HPLC .
Advanced Research Questions
Q. How does fluorination at the C-2 position of D-galactosamine impact its interaction with glycosyltransferases, and how can conflicting data from kinetic studies be resolved?
- Answer : Fluorination at C-2 may sterically hinder the active site of β-1,4-galactosyltransferases, reducing catalytic efficiency. Contradictory data (e.g., increased Km but unchanged Vmax) can arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than aqueous buffers.
- Enzyme Source : Recombinant vs. native enzymes may exhibit varying tolerance to fluorinated substrates.
- Methodology : Use isothermal titration calorimetry (ITC) to directly measure binding affinity and compare with kinetic data. Cross-validate with molecular dynamics simulations to map steric clashes .
Q. What strategies optimize the regioselective synthesis of multiply fluorinated D-galactosamine analogs to avoid side products?
- Answer : Key strategies include:
- Directed Protection : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for primary hydroxyls, acetyl for secondary) to control fluorination sites.
- Reagent Selection : DAST preferentially fluorinates equatorial hydroxyls, while Deoxo-Fluor® targets axial positions.
- Temperature Control : Lower temperatures (−78°C) minimize epimerization during fluorination.
- Analytical Workflow : Monitor reactions in real-time using <sup>19</sup>F NMR and terminate at partial conversion to isolate intermediates. Purity via flash chromatography with fluorophilic stationary phases (e.g., C18-modified silica) .
Q. How can researchers differentiate fluorinated galactosamine analogs in complex biological matrices during metabolomic studies?
- Answer : Leverage tandem MS (MS/MS) with collision-induced dissociation (CID) to identify diagnostic fragment ions:
- Fluorine-Specific Fragments : Look for neutral losses of HF (20 Da) or CF2CO (82 Da).
- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar fluorinated metabolites from endogenous compounds.
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs as internal standards for quantitative tracking .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
